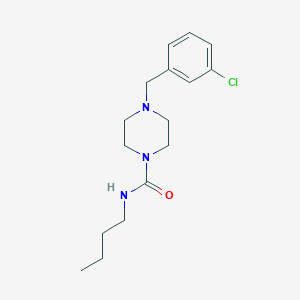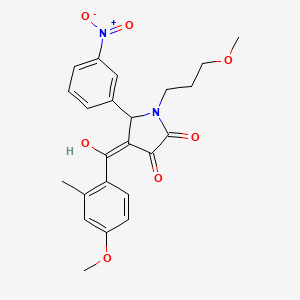
N-(3-hydroxy-1-methyl-2-buten-1-ylidene)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-1-methyl-2-buten-1-ylidene)phenylalanine, commonly known as HMB or β-hydroxy β-methylbutyrate, is a metabolite of the essential amino acid leucine. HMB has been the subject of numerous scientific studies due to its potential as a dietary supplement for athletes and its possible therapeutic applications in various diseases.
Mechanism of Action
HMB is thought to work by increasing protein synthesis and decreasing protein breakdown in muscle cells. It may also have anti-inflammatory effects and improve immune function.
Biochemical and Physiological Effects
Studies have shown that HMB supplementation can increase muscle mass and strength in athletes and older adults. It may also improve aerobic performance and reduce muscle damage and soreness after exercise. HMB has also been shown to have potential anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
HMB has several advantages as a supplement for lab experiments, including its ease of use and availability. However, there are also limitations to its use, such as the need for proper dosing and the potential for interactions with other supplements or medications.
Future Directions
There are several areas of future research for HMB, including investigating its potential as a therapeutic agent in conditions such as cancer and muscle wasting disorders. Further studies are also needed to determine the optimal dosing and timing of HMB supplementation for athletes and older adults. Additionally, research is needed to investigate the potential interactions between HMB and other supplements or medications.
Synthesis Methods
HMB can be synthesized from the amino acid leucine through a series of enzymatic reactions. The first step involves the conversion of leucine to α-ketoisocaproate by the enzyme branched-chain amino acid transaminase. The α-ketoisocaproate is then converted to HMB by the enzyme α-ketoisocaproate dioxygenase.
Scientific Research Applications
HMB has been extensively studied in the field of sports nutrition as a potential supplement for enhancing muscle growth and preventing muscle breakdown. It has also been investigated for its potential therapeutic applications in conditions such as cancer, HIV/AIDS, and muscle wasting disorders.
properties
IUPAC Name |
2-[[(Z)-4-oxopent-2-en-2-yl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(8-11(2)16)15-13(14(17)18)9-12-6-4-3-5-7-12/h3-8,13,15H,9H2,1-2H3,(H,17,18)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSGDRIFXMVBP-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)
![4-(1-{[6-(3,4-dimethylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5415770.png)

![(2R*,3S*,6R*)-5-butyryl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5415773.png)
![4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5415779.png)
![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![6-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415795.png)
![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)

![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
